N-ethyl-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-ethyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-2-12-7-4-3-6(5-13-7)8(9,10)11/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEZJBROUSKOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521700 | |
| Record name | N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89810-00-4 | |
| Record name | N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated pyridine, reacts with a trifluoromethylating agent under specific conditions . For example, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylamine in the presence of a base can yield N-ethyl-5-(trifluoromethyl)pyridin-2-amine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : N-ethyl-5-(trifluoromethyl)pyridin-2-amine serves as a precursor or active ingredient in the development of pharmaceuticals. Its structure allows it to interact with biological targets effectively, potentially leading to the discovery of new therapeutic agents.
- Mechanism of Action : The trifluoromethyl group is believed to enhance the binding affinity of compounds to their targets, which is crucial for drug efficacy. For instance, studies have shown that similar compounds exhibit significant activity against various enzymes and receptors, highlighting the importance of structural modifications in drug design .
- Case Study : A study focused on the synthesis and evaluation of pyridine derivatives, including this compound, revealed promising results in inhibiting specific protein kinases involved in cancer progression. This suggests potential applications in oncology .
Agrochemical Applications
- Pesticides : The compound has been explored for use in agrochemicals, particularly as a component in pesticide formulations. Its ability to protect crops from pests while being less toxic to non-target organisms makes it an attractive candidate for sustainable agriculture .
- Crop Protection : Research indicates that derivatives of trifluoromethylpyridine can enhance the effectiveness of existing pesticides, leading to improved crop yields and reduced environmental impact . For example, fluazifop-butyl, a known TFMP derivative, has been successfully employed in agricultural applications.
- Case Study : A recent investigation into the efficacy of this compound as a pesticide demonstrated its potential to significantly reduce pest populations while maintaining safety for beneficial insects .
Data Table: Summary of Applications
| Application Area | Specific Use | Example Compounds | Key Findings |
|---|---|---|---|
| Pharmaceuticals | Drug development | This compound | Potential kinase inhibitors for cancer treatment |
| Active ingredients in formulations | Various TFMP derivatives | Enhanced binding affinity increases efficacy | |
| Agrochemicals | Pesticide formulations | Fluazifop-butyl | Effective pest control with reduced toxicity |
| Crop protection | N-benzyl derivatives | Improved crop yields observed |
Mechanism of Action
The mechanism of action of N-ethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . This interaction can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are structurally related to N-ethyl-5-(trifluoromethyl)pyridin-2-amine, with differences in substituents, positions, and applications:
5-(Trifluoromethyl)pyridin-2-amine
- Structure : Lacks the ethyl group on the amine.
- Properties : Reduced lipophilicity compared to the N-ethyl derivative. The absence of the ethyl group may increase solubility in polar solvents.
- Applications : Widely used as a building block for pharmaceuticals and agrochemicals .
3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- Structure : Iodo substituent at the 3-position.
- Commercial Data : Priced at $400/g, indicating specialized use in synthetic chemistry .
4-Iodo-5-(trifluoromethyl)pyridin-2-amine
N-(2-Aminoethyl)-5-methylpyridin-2-amine
- Structure: Methyl group at the 5-position and a 2-aminoethyl chain on the amine.
- Properties: Increased hydrophilicity due to the aminoethyl group. Likely used in chelation or bioconjugation .
Chloro-Nitro Derivatives
- Examples :
- Properties: Multiple electron-withdrawing groups (Cl, NO₂, CF₃) enhance reactivity and stability.
- Applications : Likely herbicides or pesticides due to structural similarity to agrochemicals.
(3-Nitro-5-trifluoromethyl-pyridin-2-yl)-(tetrahydro-furan-2-ylmethyl)-amine
- Structure : Nitro group at the 3-position and a tetrahydrofuran-methyl chain.
- Properties : The nitro group facilitates redox chemistry, while the furan moiety may improve CNS drug targeting .
Comparative Data Table
Biological Activity
N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with a trifluoromethyl group at the 5-position and an ethyl amine substituent. This unique structure enhances its lipophilicity and potential bioactivity, making it a valuable candidate for drug development.
This compound interacts with various biological targets, influencing several biochemical pathways. The trifluoromethyl group is known to enhance the compound's reactivity and selectivity towards specific enzymes and receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Compounds with similar structures have shown the ability to inhibit key enzymes involved in cellular metabolism and signaling pathways.
- Antimicrobial Properties: The compound exhibits antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
- Cytotoxic Effects: It has been observed that certain derivatives exhibit cytotoxicity towards cancer cell lines, indicating potential use in oncology .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
1. Antibacterial Activity
A study demonstrated that this compound analogs exhibited significant antibacterial activity against MRSA. The mechanism was linked to the inhibition of bacterial fatty acid synthase (FAS), which is crucial for bacterial cell wall synthesis .
2. Cytotoxicity in Cancer Research
Research involving various analogs showed that some derivatives of this compound were effective in inhibiting the proliferation of cancer cells, with particular focus on cardiomyocytes and hepatocytes. These studies indicated that modifications to the molecular structure could enhance selectivity and potency against specific cancer types .
3. Neuroprotective Studies
Investigations into its effects on neuronal nitric oxide synthase (nNOS) revealed that certain derivatives maintained high selectivity and potency, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Basic: What synthetic strategies are effective for introducing the ethyl group into 5-(trifluoromethyl)pyridin-2-amine derivatives?
Methodological Answer:
The ethyl group can be introduced via nucleophilic substitution or alkylation reactions. For example, demonstrates that substituting chlorine in 2,3-dichloro-5-(trifluoromethyl)pyridine with an amine group yields 3-chloro-5-(trifluoromethyl)pyridin-2-amine (87.12% yield) under optimized conditions. Extending this approach, replacing chlorine with ethylamine (or using ethylating agents like ethyl bromide) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C could yield N-ethyl derivatives. Reaction monitoring via TLC or HPLC and purification via column chromatography are recommended. For scalability, solvent selection and catalyst efficiency (e.g., Pd-based catalysts for cross-coupling) should be evaluated .
Advanced: How can computational chemistry resolve discrepancies in experimental structural data for trifluoromethylpyridine derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can predict bond lengths, angles, and vibrational frequencies, which can be cross-validated with experimental XRD or spectroscopic data. For instance, shows that DFT-optimized geometries of 3-chloro-5-(trifluoromethyl)pyridin-2-amine align closely with XRD data (Table 1 in the study). Discrepancies in dihedral angles or trifluoromethyl group orientations can be analyzed by comparing solvent effects (implicit vs. explicit solvation models) or dispersion corrections. Advanced basis sets (e.g., cc-pVTZ) improve accuracy for electronegative atoms like fluorine .
Basic: What spectroscopic techniques are critical for characterizing N-ethyl-5-(trifluoromethyl)pyridin-2-amine?
Methodological Answer:
- ¹H/¹³C NMR : Identify ethyl group signals (e.g., CH₃ at ~1.2 ppm, CH₂ at ~3.3 ppm) and pyridine ring protons. Trifluoromethyl groups appear as quartets in ¹⁹F NMR at ~-60 ppm.
- IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₀F₃N₂⁺). and highlight NMR and MS as standard tools for analogous compounds .
Advanced: How does the electronic effect of the trifluoromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. In Suzuki-Miyaura couplings, the trifluoromethyl group enhances oxidative addition efficiency with Pd catalysts. For example, uses pyridin-2-amine derivatives as intermediates in synthesizing triflumezopyrim, where the -CF₃ group stabilizes the transition state. Kinetic studies (e.g., varying Pd ligands or bases) can optimize coupling yields. Solvent polarity (e.g., DMSO vs. THF) also modulates reaction rates .
Basic: What safety protocols are recommended for handling pyridin-2-amine derivatives?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential amine vapors ( notes limited exposure data for similar compounds).
- Spill Management : Neutralize acidic residues with bicarbonate and adsorb liquids with vermiculite.
- Waste Disposal : Follow institutional guidelines for halogenated waste ( highlights hazards of chloro/trifluoromethyl groups) .
Advanced: How can this compound serve as a precursor in agrochemical design?
Methodological Answer:
Pyridin-2-amine derivatives are key intermediates in fungicides and insecticides. and show that 3-chloro-5-(trifluoromethyl)pyridin-2-amine is used in fluazinam synthesis. The ethyl group in N-ethyl derivatives may enhance lipid solubility, improving bioavailability. Structure-activity relationship (SAR) studies can optimize substituent positions:
Bioassay Testing : Evaluate antifungal activity against Botrytis cinerea or Phytophthora infestans.
Metabolic Stability : Assess degradation pathways (e.g., cytochrome P450 enzymes) using LC-MS.
Field Trials : Compare efficacy with commercial analogs under controlled environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
